9-((2R,3R,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-2-(dimethylamino)-3H-purine-6(9H)-thione
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Overview
Description
9-((2R,3R,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-2-(dimethylamino)-3H-purine-6(9H)-thione is a complex organic compound with significant importance in various scientific fields. This compound is characterized by its unique structure, which includes a purine base attached to a tetrahydrofuran ring. The presence of multiple hydroxyl groups and a thione group contributes to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-((2R,3R,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-2-(dimethylamino)-3H-purine-6(9H)-thione involves several steps, starting from readily available precursors. The key steps include:
Formation of the Tetrahydrofuran Ring: This is typically achieved through cyclization reactions involving dihydroxy compounds.
Attachment of the Purine Base: The purine base is introduced through nucleophilic substitution reactions, often using dimethylamine as a reagent.
Introduction of the Thione Group: The thione group is incorporated through sulfurization reactions, using reagents such as phosphorus pentasulfide.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions can target the thione group, converting it to a thiol or even further to a sulfide.
Substitution: The purine base can undergo substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophiles such as amines, thiols, or halides are used under basic or acidic conditions.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as oxidized or reduced forms, and substituted purine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology
In biological research, the compound is studied for its interactions with biomolecules. Its ability to form hydrogen bonds and its structural similarity to nucleotides make it a valuable tool in the study of enzyme mechanisms and DNA/RNA interactions.
Medicine
Medically, this compound is investigated for its potential therapeutic properties. Its structural features suggest it could act as an inhibitor of certain enzymes or as a modulator of biological pathways, making it a candidate for drug development.
Industry
In industry, the compound is used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of 9-((2R,3R,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-2-(dimethylamino)-3H-purine-6(9H)-thione involves its interaction with specific molecular targets. The compound can bind to enzymes, altering their activity by mimicking natural substrates or inhibitors. This binding can affect various biochemical pathways, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
Adenosine: Shares the purine base but lacks the thione group.
Guanosine: Similar structure but with different functional groups.
Thioinosine: Contains a thione group but differs in the sugar moiety.
Uniqueness
The uniqueness of 9-((2R,3R,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-2-(dimethylamino)-3H-purine-6(9H)-thione lies in its combination of a purine base with a tetrahydrofuran ring and a thione group. This combination imparts distinct chemical properties, making it a versatile compound for various applications.
Properties
Molecular Formula |
C12H17N5O4S |
---|---|
Molecular Weight |
327.36 g/mol |
IUPAC Name |
9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-(dimethylamino)-3H-purine-6-thione |
InChI |
InChI=1S/C12H17N5O4S/c1-16(2)12-14-9-6(10(22)15-12)13-4-17(9)11-8(20)7(19)5(3-18)21-11/h4-5,7-8,11,18-20H,3H2,1-2H3,(H,14,15,22)/t5-,7-,8-,11-/m1/s1 |
InChI Key |
ABXGJJVKZAAEDH-IOSLPCCCSA-N |
Isomeric SMILES |
CN(C)C1=NC(=S)C2=C(N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O |
Canonical SMILES |
CN(C)C1=NC(=S)C2=C(N1)N(C=N2)C3C(C(C(O3)CO)O)O |
Origin of Product |
United States |
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